2-Bromo-6-iodobenzo[d]oxazole
Description
2-Bromo-6-iodobenzo[d]oxazole is a halogenated heterocyclic compound featuring a benzo[d]oxazole core substituted with bromine at position 2 and iodine at position 4. The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole moiety contains oxygen and nitrogen atoms at positions 1 and 3, respectively. The introduction of bromine and iodine substituents enhances the compound’s electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Halogen atoms, particularly bromine and iodine, are known to influence reactivity, stability, and biological activity through their electronegativity, polarizability, and ability to participate in halogen bonding .
Properties
Molecular Formula |
C7H3BrINO |
|---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
2-bromo-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
LSEAHTOOZUZZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted benzoxazole derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.
Scientific Research Applications
2-Bromo-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Halogenated Benzo[d]oxazole Derivatives
Substituent type and position significantly impact the physicochemical and biological properties of benzo[d]oxazole derivatives. Key comparisons include:
6-Bromo-2-methylbenzo[d]oxazole (CAS 151230-42-1)
- Structural Features : Methyl group at C2 and bromine at C6.
- Impact : The methyl group enhances hydrophobicity, while bromine acts as a leaving group in substitution reactions. Compared to 2-Bromo-6-iodobenzo[d]oxazole, the smaller bromine atom at C6 may reduce steric hindrance but limit polar interactions.
- Applications : Used in Suzuki coupling reactions for biaryl synthesis .
5-Chlorobenzo[d]oxazole Derivatives
- Structural Features : Chlorine at C3.
- Biological Activity : Exhibits moderate IC50 values (26.31–102.10 μM) in enzymatic assays, likely due to chlorine’s electron-withdrawing effects reducing binding affinity .
- Comparison : this compound’s dual halogenation may offer synergistic electronic effects, enhancing receptor binding via halogen bonds.
5-Methylbenzo[d]oxazole Derivatives
- Structural Features : Methyl group at C5.
- Biological Activity : Demonstrates superior potency (IC50: 10.50–74.30 μM) compared to unsubstituted or chloro-substituted analogs, attributed to methyl’s electron-donating and hydrophobic effects .
Heterocyclic Core Modifications
Benzo[d]isoxazole Derivatives (e.g., 6-Bromo-3-chlorobenzo[d]isoxazole)
- Structural Differences : Isoxazole ring (oxygen at position 1 and nitrogen at position 2) vs. oxazole (oxygen at position 1 and nitrogen at position 3).
- Impact : The altered heteroatom arrangement reduces aromaticity and basicity (pKa of isoxazole conjugate acid: ~3.5 vs. oxazole’s 0.8). This affects solubility and reactivity in substitution reactions .
Thiazole–Amino Acid Derivatives
- Structural Differences : Thiazole (sulfur at position 1) vs. oxazole (oxygen at position 1).
- Conformational Properties : Thiazole derivatives exhibit lower energy conformers due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity compared to oxygen in oxazoles .
Anti-Inflammatory Effects
- Smaller oxazole derivatives (e.g., MccB17 degradation products) induce intestinal inflammation via IDO1 activation, while bulkier compounds like this compound may evade this effect due to steric hindrance .
Molecular Docking Studies
- Halogenated oxazoles exhibit enhanced binding affinities in PPARγ docking studies. For example:
- This compound (Hypothetical) : Predicted binding affinity of -10.2 kcal/mol due to halogen bonds.
- 5-Methylbenzo[d]oxazole : Binding affinity of -9.5 kcal/mol, driven by hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
